N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound It features a piperazine ring substituted with a carboxamide group, a 2,5-dimethoxyphenyl group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated piperazine derivative with 2,5-dimethoxyphenyl halide.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperazine with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Study of Reaction Mechanisms: Employed in studying the mechanisms of nucleophilic substitution and electrophilic aromatic substitution reactions.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, potentially influencing neurotransmission.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or psychoactive properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-(benzyl)piperazine-1-carboxamide: Similar structure but with a benzyl group instead of a furan-2-ylmethyl group.
N-(2,5-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide: Similar structure but with a pyridin-2-ylmethyl group.
Uniqueness
N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which may impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-5-6-17(24-2)16(12-14)19-18(22)21-9-7-20(8-10-21)13-15-4-3-11-25-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,22) |
InChI Key |
LWWPZEUGHGEPQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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